An In-Depth Technical Guide to the Basic Properties of 5-(Pyrrolidin-3-yl)-2H-tetrazole Hydrochloride
An In-Depth Technical Guide to the Basic Properties of 5-(Pyrrolidin-3-yl)-2H-tetrazole Hydrochloride
Abstract: This technical guide provides a comprehensive overview of the core basic properties of 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. While its 2-substituted isomer is well-documented as an organocatalyst, the 3-substituted variant presents a unique structural motif with distinct physicochemical characteristics. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust resource for scientists. We will delve into the compound's fundamental physicochemical and basic properties, propose a detailed synthetic pathway and analytical characterization protocol, discuss its pharmacological context based on its structural components, and provide essential safety and handling guidelines.
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active agents.[1][2] Its saturated, non-planar structure allows for a three-dimensional exploration of chemical space that is crucial for specific receptor interactions.[2] When combined with a tetrazole ring—a well-established bioisostere for the carboxylic acid group—the resulting molecule, 5-(Pyrrolidin-3-yl)-2H-tetrazole, becomes a compelling subject for drug development.[3][4] The tetrazole moiety offers metabolic stability and similar acidity to a carboxylic acid, while its anionic form is more lipophilic, potentially enhancing membrane permeability.[5][6]
This guide focuses specifically on the hydrochloride salt of the 3-substituted pyrrolidine tetrazole. Unlike the widely studied 2-substituted analog, which acts as a proline surrogate in asymmetric catalysis, the 3-substituted isomer's properties are less characterized, offering a unique opportunity for novel discovery.[1] This document aims to provide a deep, technical understanding of its basic properties, synthesis, and potential applications, grounded in established chemical principles.
Section 1: Physicochemical and Basic Properties
A thorough understanding of a compound's physicochemical profile is the bedrock of drug development, influencing everything from solubility and formulation to receptor binding and pharmacokinetics.
Core Physicochemical Data
The fundamental properties of 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1228583-52-5 | [7] |
| Molecular Formula | C₅H₁₀ClN₅ | [7] |
| Molecular Weight | 175.62 g/mol | [7] |
| Appearance | Solid | [7] |
| Synonyms | 5-Pyrrolidin-3-yl-2H-tetrazole hydrochloride; 2H-Tetrazole, 5-(3-pyrrolidinyl)-, hydrochloride (1:1) | [7] |
| Purity (Typical) | >95% |
Analysis of Basicity and Protonation State
The term "basic properties" refers to the ability of a molecule to accept a proton (H⁺). In 5-(Pyrrolidin-3-yl)-2H-tetrazole, there are two primary sites for protonation: the secondary amine within the pyrrolidine ring and the nitrogen atoms of the tetrazole ring.
-
Pyrrolidine Nitrogen: As a secondary aliphatic amine, the nitrogen in the pyrrolidine ring is the most basic site on the molecule. The pKa of the conjugate acid of pyrrolidine is approximately 11.3.[8][9] This high pKa value indicates that the pyrrolidine nitrogen is a strong base and will be readily protonated under acidic or physiological conditions.
-
Tetrazole Nitrogens: The tetrazole ring itself is acidic, with a pKa value typically around 4.5-5.0, similar to that of a carboxylic acid.[6][10] This means the tetrazole ring is unlikely to accept a proton, especially when the much more basic pyrrolidine nitrogen is present.
Therefore, in the hydrochloride salt form, the proton resides on the pyrrolidine nitrogen, forming a pyrrolidinium cation. The chloride ion acts as the counter-ion. This protonation is critical, as it dictates the molecule's solubility in aqueous media and its ability to form ionic interactions with biological targets.
Caption: Protonation equilibrium of the pyrrolidine nitrogen.
Section 2: Synthesis and Analytical Characterization
Proposed Synthetic Workflow
The most direct synthesis involves a [3+2] cycloaddition reaction between a nitrile precursor and an azide source. This is a standard and highly effective method for forming 5-substituted tetrazoles.[11][12] The workflow begins with a commercially available, protected form of pyrrolidine-3-carbonitrile.
Caption: Proposed two-step synthesis of the target compound.
Detailed Synthesis Protocol
Objective: To synthesize 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride from N-Boc-pyrrolidine-3-carbonitrile.
Pillar of Trustworthiness: This protocol includes in-process checks and a final purification step to ensure the integrity and purity of the final compound. The choice of reagents is based on widely validated and high-yielding transformations.
Step 1: Synthesis of N-Boc-5-(pyrrolidin-3-yl)-2H-tetrazole
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-pyrrolidine-3-carbonitrile (1 equivalent).
-
Reagents: Add sodium azide (NaN₃, 1.5 equivalents) and ammonium chloride (NH₄Cl, 1.5 equivalents).
-
Expertise & Experience: Using ammonium chloride provides a milder, in-situ source of hydrazoic acid compared to other reagents like triethylamine hydrochloride, often leading to cleaner reactions.
-
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.5 M solution.
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 18-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting nitrile is consumed.
-
Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water and acidify to pH ~3-4 with 2M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected tetrazole.
Step 2: Deprotection to yield 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride
-
Setup: Dissolve the crude product from Step 1 in a minimal amount of methanol or ethyl acetate.
-
Reagent: Add a solution of 4M HCl in 1,4-dioxane (3-4 equivalents) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Expertise & Experience: The use of HCl in dioxane is a standard, highly efficient method for cleaving the Boc protecting group. The reaction typically results in the precipitation of the hydrochloride salt, which simplifies purification.
-
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether to remove non-polar impurities.
-
Purification: If no precipitate forms or if further purification is needed, concentrate the solvent under reduced pressure. The resulting crude salt can be recrystallized from a suitable solvent system (e.g., methanol/ether) to yield the pure product.
-
Drying: Dry the final product under high vacuum to remove residual solvents.
Analytical Characterization Protocol
Objective: To confirm the identity, structure, and purity of the synthesized compound.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive mode.
-
Expected Result: A single major peak in the UV chromatogram. The mass spectrum should show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z ≈ 140.10.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterium oxide (D₂O) or DMSO-d₆.
-
¹H NMR (400 MHz): Expect complex multiplets in the aliphatic region (~2.0-4.0 ppm) corresponding to the seven pyrrolidine protons. The C-H proton at the 3-position, adjacent to the tetrazole ring, will likely be the most downfield of the aliphatic signals. A broad signal corresponding to the N-H protons will also be present.
-
¹³C NMR (100 MHz): Expect a signal for the tetrazole carbon around 155-160 ppm. Four distinct signals for the pyrrolidine carbons are expected in the aliphatic region (~25-60 ppm).
-
-
Purity Assessment
-
Purity should be assessed by HPLC, targeting >95% for research applications.
-
Section 3: Pharmacological Context and Potential Applications
While specific biological data for 5-(pyrrolidin-3-yl)-2H-tetrazole hydrochloride is not yet widely published, its structural components provide a strong basis for hypothesizing its potential roles in drug discovery.
The Tetrazole Ring as a Carboxylic Acid Bioisostere
The cornerstone of this molecule's potential is the bioisosteric relationship between the tetrazole ring and a carboxylic acid.[3][10][13] This substitution is a powerful strategy in medicinal chemistry for several reasons:
-
Similar Acidity: Both groups are deprotonated at physiological pH, allowing the tetrazolate anion to mimic the carboxylate anion in interactions with biological targets like salt bridges.[4]
-
Metabolic Stability: The tetrazole ring is resistant to metabolic transformations that can affect carboxylic acids, potentially leading to a longer half-life.[3][13]
-
Improved Pharmacokinetics: The tetrazolate anion is more lipophilic than a carboxylate, which can improve cell membrane permeability and overall bioavailability.[5][6]
-
Reduced Toxicity: Carboxylic acids can sometimes be metabolized into reactive acyl glucuronides, a liability not associated with tetrazoles.[13]
This strategy has been successfully employed in numerous FDA-approved drugs, most notably the angiotensin II receptor blockers like Losartan and Valsartan.[3][13]
The Pyrrolidine Scaffold in Drug Design
The pyrrolidine core is a "privileged scaffold" found in a vast array of bioactive compounds, targeting a wide range of diseases.[1][2] Its presence suggests potential applications in areas such as:
-
Central Nervous System (CNS) Disorders: The pyrrolidine structure is central to many CNS-active drugs.
-
Antiviral and Antibacterial Agents: Many antimicrobial compounds incorporate this ring system.[14]
-
Enzyme Inhibition: The stereochemistry of substituted pyrrolidines makes them excellent candidates for designing specific enzyme inhibitors.
Given these features, 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride is an attractive candidate for screening programs aimed at targets where a charged, metabolically stable small molecule is desired. Its structure invites exploration in therapeutic areas where analogous carboxylic acid-containing pyrrolidines have shown promise.
Section 4: Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable in a research environment. The following guidelines are synthesized from available safety data sheets for this compound and structurally related materials.
Hazard Identification
-
Eye Irritation: Causes serious eye irritation or damage.[15]
-
Skin Irritation: Causes skin irritation.[16]
-
Ingestion: May be harmful if swallowed.[16]
Handling and Personal Protective Equipment (PPE)
| Precaution | Recommendation | Rationale |
| Ventilation | Handle only in a well-ventilated area or a chemical fume hood. | To minimize inhalation of dust or aerosols. |
| Eye Protection | Wear chemical safety goggles or a face shield. | To prevent direct contact with eyes, which can cause serious damage. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation. |
| Body Protection | Wear a lab coat. | To protect personal clothing from contamination. |
| Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. | To prevent accidental ingestion. |
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.
Conclusion
5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride is a molecule with significant untapped potential. Its basicity is dominated by the pyrrolidine nitrogen, which exists in its protonated, water-soluble form as the hydrochloride salt. This key feature, combined with the proven utility of the tetrazole ring as a robust carboxylic acid bioisostere, makes it a valuable building block for medicinal chemists. The proposed synthetic and analytical protocols provide a clear and reliable path for researchers to obtain and validate this compound for their studies. Future investigations into the specific biological activities of this 3-substituted isomer are highly warranted and could lead to the discovery of novel therapeutic agents.
References
A complete list of all sources cited within this technical guide is provided below.
- PubChem. Pyrrolidine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/31268]
- Davioud-Charvet, E., et al. (2001). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry, 44(20), 3369-3379. [URL: https://pubs.acs.org/doi/10.1021/jm010893f]
- Scent.vn. Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance. [URL: https://scent.vn/en/ingredients/pyrrolidine-123-75-1]
- Merck Index. Pyrrolidine. [URL: https://www.rsc.org/Merck-Index/monograph/m8395/pyrrolidine]
- Wang, X., et al. (2022). Bioisosteres in Drug Discovery: Focus on Tetrazole. Future Medicinal Chemistry, 14(11), 811-826. [URL: https://www.tandfonline.com/doi/full/10.4155/fmc-2022-0056]
- ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [URL: https://www.researchgate.net/figure/pKa-values-of-azeditine-4-a-pyrrolidine-5-a-piperidine-6-a-and-their-mono-and_fig1_360492864]
- Groom, C. R., et al. (2012). The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole–Carboxylic Acid Bioisosterism. Journal of Chemical Information and Modeling, 52(5), 1334-1345. [URL: https://pubs.acs.org/doi/10.1021/ci300058w]
- Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [URL: https://www.cambridgemedchemconsulting.com/resources/bioisosteres/acid_bioisosteres.html]
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3680212/]
- Kumar, V., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(13), 2549-2576. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1612502]
- Reformchem. Pyrrolidine N ° CAS 123. [URL: https://www.reformchem.com/fr/pyrrolidine-cas-no-123/]
- Ostrovskii, V. A., et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Russian Chemical Reviews, 72(4), 327-353. [URL: https://core.ac.uk/download/pdf/197302452.pdf]
- Boraei, A. A. A. (2001). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Journal of Chemical & Engineering Data, 46(4), 935-938. [URL: https://www.researchgate.net/publication/231535497_Acidity_Constants_of_Some_Tetrazole_Compounds_in_Various_Aqueous-Organic_Solvent_Media]
- Wikipedia. Tetrazole. [URL: https://en.wikipedia.org/wiki/Tetrazole]
- ResearchGate. 5-Pyrrolidin-2-yltetrazole: A New, Catalytic, More Soluble Alternative to Proline in an Organocatalytic Asymmetric Mannich-Type Reaction. [URL: https://www.researchgate.net/publication/5407760_5-Pyrrolidin-2-yltetrazole_A_New_Catalytic_More_Soluble_Alternative_to_Proline_in_an_Organocatalytic_Asymmetric_Mannich-Type_Reaction]
- BenchChem. 5-(Pyrrolidin-3-yl)-2H-tetrazole for Research. [URL: https://www.benchchem.com/product/b1322676]
- ResearchGate. (2017). Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. [URL: https://www.researchgate.
- Lukowska-Chojnacka, E., et al. (2019). Synthesis of tetrazole derivatives bearing pyrrolidine scaffold and evaluation of their antifungal activity against Candida albicans. Bioorganic & Medicinal Chemistry Letters, 29(4), 579-583. [URL: https://pubmed.ncbi.nlm.nih.gov/30655109/]
- CymitQuimica. 5-(Pyrrolidin-3-yl)-2h-tetrazole hcl. [URL: https://www.cymitquimica.com/base/producto/1228583-52-5]
- Al-Amiery, A. A., et al. (2021). An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. Molecules, 26(21), 6649. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8587524/]
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [URL: https://www.mdpi.com/1420-3049/26/16/4877]
- YMER. (2023). SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SOME NOVEL TETRAZOLE DERIVATIVE. YMER, 22(02). [URL: http://ymerdigital.com/uploads/YMER_22_2_23.pdf]
- Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7327-7382. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7001429/]
- ResearchGate. Structures of pyrrolidine‐tetrazole derivatives used for the in silico study. [URL: https://www.researchgate.net/figure/Structures-of-pyrrolidine-tetrazole-derivatives-used-for-the-in-silico-study_fig1_375624795]
- Liu, J., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(9), 16836-16886. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272816/]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Tetrazole - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. 5-(Pyrrolidin-3-yl)-2h-tetrazole hcl | CymitQuimica [cymitquimica.com]
- 8. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyrrolidine N ° CAS 123 | Reformchem [fr.reformchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of tetrazole derivatives bearing pyrrolidine scaffold and evaluation of their antifungal activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scent.vn [scent.vn]
- 16. Pyrrolidine [drugfuture.com]

